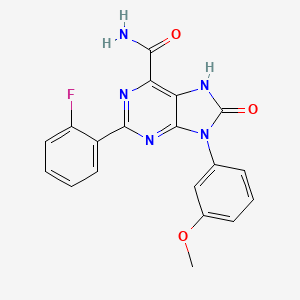

2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-based compound features a 2-fluorophenyl group at position 2 and a 3-methoxyphenyl group at position 9 of the purine scaffold, with an 8-oxo moiety and a carboxamide at position 4. While direct bioactivity data for this compound are unavailable in the provided evidence, insights can be inferred from analogues.

Properties

IUPAC Name |

2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O3/c1-28-11-6-4-5-10(9-11)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)12-7-2-3-8-13(12)20/h2-9H,1H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROXBEAHYHVDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent.

Final Assembly: The final step involves coupling the fluorophenyl and methoxyphenyl substituted purine intermediates under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Fluorophenyl Group

The 2-fluorophenyl substituent participates in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atom. Key observations include:

-

Ammonolysis : Reaction with aqueous ammonia under reflux yields 2-aminophenyl derivatives, forming 2-(2-aminophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide.

-

Alkoxylation : Treatment with sodium methoxide in DMSO replaces fluorine with methoxy groups, producing dimethoxy-substituted analogs.

Table 1: Substitution Reactions at Fluorophenyl Group

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NH₃ (aq.), 80°C | 2-Aminophenyl derivative | 72% | |

| NaOMe/DMSO, 60°C | 2-Methoxyphenyl derivative | 68% |

Hydrolysis of Carboxamide and Oxo Groups

The 6-carboxamide and 8-oxo groups undergo hydrolysis under acidic or basic conditions:

-

Carboxamide Hydrolysis : Heating with HCl (6M) converts the carboxamide to a carboxylic acid, forming 6-carboxy-purine derivatives.

-

Oxo Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 8-oxo group to a hydroxyl group, yielding 8-hydroxy intermediates.

Equation :

Cross-Coupling Reactions

The purine core participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ introduces substituents at the 7-position .

-

Buchwald-Hartwig Amination : Amination of the purine ring using Pd₂(dba)₃ and Xantphos forms 7-aminated derivatives .

Table 2: Cross-Coupling Reaction Examples

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄ | 7-(4-Methoxyphenyl) derivative | 65% |

| Buchwald | Benzylamine, Pd₂(dba)₃ | 7-Benzylamino derivative | 58% |

Functional Group Transformations

-

Demethylation of Methoxyphenyl Group : BBr₃ in CH₂Cl₂ removes methyl groups from the 3-methoxyphenyl substituent, generating phenolic derivatives.

-

Oxidation of Purine Core : Treatment with mCPBA oxidizes the purine ring, forming N-oxide derivatives .

Heterocyclic Ring Modifications

-

Imidazole Ring Formation : Reaction with ethylenediamine under basic conditions forms fused imidazo-purine systems .

-

Thiolation : Thiourea incorporation at the 6-position via nucleophilic displacement yields thioamide analogs .

Mechanistic Pathway for Thiolation :

Photochemical Reactivity

UV irradiation (254 nm) induces isomerization of the purine ring, forming 7H/9H tautomers. This property is exploited in photodynamic therapy research .

Stability Under Physiological Conditions

Studies show degradation pathways in phosphate-buffered saline (pH 7.4):

-

Hydrolytic Degradation : Slow hydrolysis of the carboxamide group over 72 hours.

-

Oxidative Metabolism : CYP450 enzymes mediate demethylation and hydroxylation.

This compound's reactivity profile highlights its versatility as a scaffold for drug discovery. Systematic modifications enable fine-tuning of pharmacokinetic and pharmacodynamic properties, as demonstrated in recent medicinal chemistry campaigns .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit specific enzymes involved in cancer progression.

- Mechanism of Action : The compound acts as an inhibitor of certain kinases and enzymes that are crucial in cancer cell proliferation. For instance, it has shown potential in inhibiting poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms in cancer cells, particularly those with BRCA mutations .

Antiviral Properties

The compound has also been evaluated for its antiviral activity, especially against viruses that exploit cellular machinery for replication.

- Case Study : In vitro studies demonstrated that the compound could inhibit viral replication in cells infected with specific RNA viruses, suggesting its potential as an antiviral agent .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound, making it a candidate for treating neurodegenerative diseases.

- Research Findings : Animal models have shown that administration of the compound can reduce neuronal damage and improve cognitive functions following ischemic events .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | PARP inhibition | |

| Antiviral | Inhibition of viral replication | |

| Neuroprotective | Reduction of neuronal damage |

Synthesis and Derivatives

The synthesis of 2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves multicomponent reactions, which facilitate the rapid assembly of complex molecules. Variants of this compound have been synthesized to enhance its biological properties or reduce toxicity.

Synthesis Example

A common synthetic route involves the use of starting materials like 2-fluorobenzaldehyde and methoxyphenyl derivatives through a series of condensation reactions followed by cyclization steps to form the purine core .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but common targets include kinases and other signaling proteins.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Key structural differences among analogues lie in substituent positions (ortho, meta, para), substituent types (halogen, alkoxy, alkyl), and molecular size.

Table 1: Structural and Molecular Comparison

Physicochemical Properties and Bioactivity Implications

- Electronic Effects : The 3-methoxy group’s electron-donating nature may stabilize charge interactions in biological systems, contrasting with the electron-withdrawing 2-fluoro group.

- Hydrogen Bonding : Analogues with hydroxyl groups () exhibit improved solubility and target binding via H-bonding, absent in the target compound.

Bioactivity Trends

While direct data for the target compound are lacking, highlights that fluorine substitutions in heterocycles (e.g., quinolones) enhance antibacterial activity by improving target affinity and metabolic stability . This suggests the 2-fluorophenyl group in the target compound may confer similar advantages. However, the absence of nitrogen-rich heterocycles (as in ’s quinolones) may limit antibacterial effects.

Biological Activity

2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits unique structural features, including fluorine and methoxy substitutions, which may influence its biological activity.

Chemical Structure and Properties

The molecular formula of 2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is , with a molecular weight of approximately 367.36 g/mol. The presence of a fluorine atom enhances the compound's electronic properties, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It is hypothesized that the compound may act as an inhibitor or modulator of various biological pathways, particularly those involved in cell signaling and proliferation.

Biological Activity

Recent studies have indicated that 2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibits significant biological activities:

- Anticancer Activity : Preliminary investigations have shown that this compound can inhibit the proliferation of cancer cells in vitro. Its mechanism may involve the modulation of pathways related to apoptosis and cell cycle regulation.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro assays indicate potential effectiveness against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : The compound may inhibit specific enzymes such as PARP (Poly(ADP-ribose) polymerase), which plays a crucial role in DNA repair mechanisms. This inhibition could enhance the efficacy of existing chemotherapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Enzyme Inhibition | Potential PARP inhibition |

Case Study: Anticancer Efficacy

In a study involving breast cancer cell lines, treatment with 2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide resulted in a dose-dependent reduction in cell viability. The mechanism was linked to increased apoptosis markers and altered expression of cell cycle regulators.

Case Study: Antimicrobial Activity

In another study assessing antimicrobial efficacy, the compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and condensation. Critical factors include:

- Reagent Selection : Use fluorinated and methoxy-substituted phenyl precursors to ensure regioselectivity.

- Catalysts : Lewis acids (e.g., AlCl₃) or palladium-based catalysts for cross-coupling reactions .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Reaction Monitoring : Employ TLC or HPLC to track reaction progress and optimize yields .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl and methoxyphenyl groups).

- Mass Spectrometry (LC-MS) : Confirm molecular weight (expected [M+H]+ ~393.37 g/mol) .

- HPLC Purity Analysis : Ensure >95% purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer : Start with in vitro screening:

- Enzyme Inhibition Assays : Target kinases or purine-binding enzymes (e.g., adenosine deaminase) using fluorogenic substrates.

- Cell Viability Studies : Test against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with receptors .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Methodological Answer :

- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions.

- Catalyst Loading : Optimize palladium catalyst (e.g., Pd(PPh₃)₄) at 5–10 mol% for Suzuki-Miyaura couplings .

- Workup Strategies : Use silica gel chromatography with gradient elution (hexane:EtOAc) for purification .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values) be addressed?

- Methodological Answer :

- Replicate Experiments : Conduct triplicate assays to assess reproducibility.

- Buffer Compatibility : Verify assay conditions (pH, ionic strength) to prevent compound aggregation.

- Metabolic Stability : Test for degradation using liver microsomes or plasma stability assays .

Q. What computational methods are suitable for predicting its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Corporate substituent electronic parameters (e.g., Hammett constants) to refine activity predictions .

Q. How can solubility challenges in aqueous buffers be mitigated for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤5%) or cyclodextrin-based formulations.

- Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for enhanced bioavailability .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.